molecular formula C14H16N2O2 B2449137 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1002290-97-2

1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2449137
CAS No.: 1002290-97-2
M. Wt: 244.294
InChI Key: PWPRDDCBAKOHGN-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenyl group and a propan-2-yl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 4-position.

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups such as esters or amides using reagents like thionyl chloride or carbodiimides.

Scientific Research Applications

1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds in the pyrazole family, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Exhibits similar chemical reactivity but with different biological activities due to the presence of chlorine atoms.

    1-(2-Methylphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with variations in the position of substituents, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(2-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)13-11(14(17)18)8-15-16(13)12-7-5-4-6-10(12)3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPRDDCBAKOHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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